molecular formula C10H11BrClN3O B1286073 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride CAS No. 1031793-74-4

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

Cat. No. B1286073
CAS RN: 1031793-74-4
M. Wt: 304.57 g/mol
InChI Key: LLLUQYOXAOEQDH-UHFFFAOYSA-N
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Description

The compound "3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride" is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms. The presence of a bromo and methoxy group on the phenyl ring suggests potential for varied chemical reactivity and biological activity. Pyrazole derivatives are known for their biological activities, which can include insecticidal, fungicidal, and anticancer properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with various precursors. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized from pyrazole carbonyl chloride and substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of hetero annulated carbazoles involved a Claisen-Schmidt condensation followed by reactions with different organic reactants . These methods highlight the versatility of pyrazole chemistry and the potential routes that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as IR, 1H NMR, and HRMS . For example, the structure of novel hetero annulated carbazoles was established by FT-IR, 1H NMR, 13C NMR, X-ray diffraction, and elemental analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the pyrazole core.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, substitution, and cycloaddition. For instance, brominated trihalomethylenones were used as precursors to synthesize different pyrazole derivatives through reactions with hydrazine monohydrate and other reagents . The reactivity of the bromo and methoxy groups on the phenyl ring of "this compound" would likely allow for similar transformations.

Physical and Chemical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility and crystallinity, can be influenced by their substitution patterns. For example, a cocrystal of a pyrazole derivative with one of its precursors was obtained, demonstrating the compound's ability to form defined crystalline structures . The chemical properties, including reactivity and stability, are also determined by the functional groups present on the pyrazole ring and the phenyl substituents. The biological activities, such as antimicrobial and antitumor effects, are significant for these compounds, as seen in various studies .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s used in materials science, its properties would depend on the specific application .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields, including pharmaceuticals, materials science, and chemical synthesis .

properties

IUPAC Name

5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O.ClH/c1-15-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLUQYOXAOEQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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